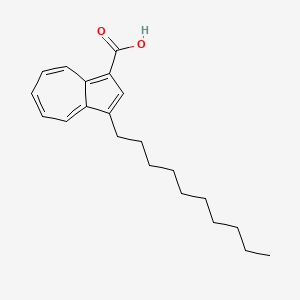![molecular formula C19H23NO2 B12630455 (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine CAS No. 920803-04-9](/img/structure/B12630455.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring with an ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxyphenol and 4-ethylmorpholine.
Formation of Intermediate: The first step involves the protection of the phenol group in 4-benzyloxyphenol using a suitable protecting group, such as benzyl chloride, to form the benzyloxy intermediate.
Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with 4-ethylmorpholine under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinone derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as hydroquinone.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include benzoquinone derivatives, hydroquinone derivatives, and various substituted phenyl derivatives.
科学研究应用
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R)-2-[4-(Methoxy)phenyl]-4-ethylmorpholine: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-2-[4-(Hydroxy)phenyl]-4-ethylmorpholine: Similar structure but with a hydroxy group instead of a benzyloxy group.
(2R)-2-[4-(Chlorophenyl)]-4-ethylmorpholine: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine imparts unique chemical and biological properties to the compound. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various synthetic and research applications.
属性
CAS 编号 |
920803-04-9 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
(2R)-4-ethyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C19H23NO2/c1-2-20-12-13-21-19(14-20)17-8-10-18(11-9-17)22-15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3/t19-/m0/s1 |
InChI 键 |
ARYWAQRORCSTDD-IBGZPJMESA-N |
手性 SMILES |
CCN1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
规范 SMILES |
CCN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


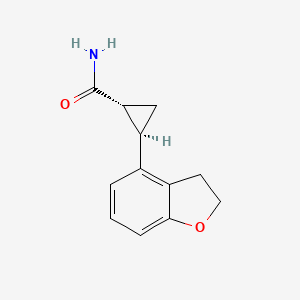
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)
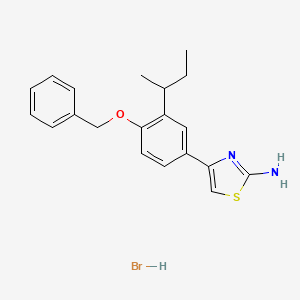
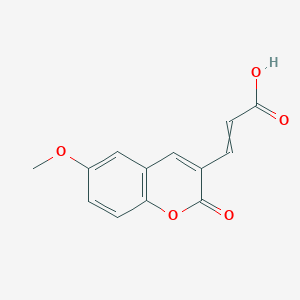
![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)
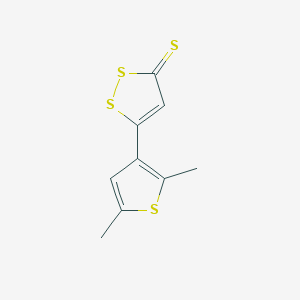
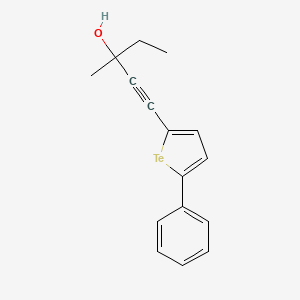
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)

![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
